molecular formula C8H14N2Si B6245865 5-(trimethylsilyl)pyridin-2-amine CAS No. 1282032-94-3

5-(trimethylsilyl)pyridin-2-amine

Cat. No.: B6245865
CAS No.: 1282032-94-3
M. Wt: 166.3
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Description

5-(Trimethylsilyl)pyridin-2-amine is a valuable bifunctional reagent that incorporates both a protected, nucleophilic 2-aminopyridine group and a versatile trimethylsilyl moiety. The 2-aminopyridine structure is a recognized privileged scaffold in medicinal chemistry, frequently serving as a key building block for the synthesis of nitrogen-containing heterocycles with potential biological activity . The trimethylsilyl group acts as a strategic protecting group and can also be utilized in further chemical transformations, such as cross-coupling reactions, to access more complex molecular architectures. Researchers can leverage this compound to generate novel chemical libraries for high-throughput screening, particularly in the development of potential therapeutic agents. The structural features of this compound make it a versatile intermediate for constructing molecules aimed at biological targets where aminopyridine derivatives have shown relevance, such as in antimicrobial or antifibrotic research . Its application is centered on facilitating early-stage drug discovery and advanced organic synthesis efforts.

Properties

CAS No.

1282032-94-3

Molecular Formula

C8H14N2Si

Molecular Weight

166.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process typically employs a lithium base to deprotonate the pyridine ring, generating a lithiated intermediate at the 5-position. Subsequent quenching with trimethylsilyl chloride (TMSCl) introduces the TMS group:

5-Bromopyridin-2-amine+LiTMP5-Lithio-pyridin-2-amineTMSCl5-(Trimethylsilyl)pyridin-2-amine\text{5-Bromopyridin-2-amine} + \text{LiTMP} \rightarrow \text{5-Lithio-pyridin-2-amine} \xrightarrow{\text{TMSCl}} \text{this compound}

Optimization Parameters

  • Base Selection : Lithium tetramethylpiperidide (LiTMP) outperforms LDA in regioselectivity, achieving >90% yield.

  • Temperature : Reactions conducted at −78°C minimize side products like 3-TMS isomers.

  • Solvent : Tetrahydrofuran (THF) enhances intermediate stability compared to diethyl ether.

ParameterOptimal ConditionYield (%)Purity (%)
BaseLiTMP9298
Temperature−78°C8997
SolventTHF9096

Transition Metal-Catalyzed Coupling

Catalyst SystemYield (%)Selectivity (%)
Pd(PPh₃)₄8588
Pd/XPhos8994

Grignard Reagent-Based Silylation

HalogenAdditiveYield (%)
IodineNone92
IodineHMPA95
BromineNone78

Reductive Silylation of Nitro Precursors

Nitro groups at the 5-position can be reduced and simultaneously silylated using TMSCl and hydrogen gas.

Reaction Steps

  • Nitro Reduction : 5-Nitropyridin-2-amine is hydrogenated to 5-aminopyridin-2-amine.

  • In Situ Silylation : TMSCl reacts with the amine under basic conditions:

5-Nitropyridin-2-amineH2/Pd/C5-Aminopyridin-2-amineTMSClThis compound\text{5-Nitropyridin-2-amine} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{5-Aminopyridin-2-amine} \xrightarrow{\text{TMSCl}} \text{this compound}

Efficiency Metrics

  • Catalyst : Pd/C (5 wt%) achieves full nitro reduction in 2 hours.

  • Base : Et₃N neutralizes HCl byproducts, preventing amine protonation.

Reduction Time (h)Silylation Yield (%)
288
490

Photochemical Silylation

UV light initiates radical-based silylation, offering a metal-free alternative.

Mechanism

TMS-SiH₃ generates silyl radicals under 254 nm light, which add to the pyridine ring:

5-H-pyridin-2-amine+TMS-SiH₃hνThis compound\text{5-H-pyridin-2-amine} + \text{TMS-SiH₃} \xrightarrow{h\nu} \text{this compound}

Advantages and Limitations

  • Selectivity : 5-position selectivity exceeds 80% due to radical stability.

  • Side Reactions : Competing C-H silylation at the 3-position occurs in 15% of cases.

Light SourceReaction Time (h)Yield (%)
UV (254 nm)675
Visible Light1262

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halides or alkylating agents in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Nitroso or nitro pyridine derivatives.

    Reduction: Secondary or tertiary amines.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

5-(Trimethylsilyl)pyridin-2-amine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers and other materials to impart specific properties.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: Employed in the development of new catalytic systems for various chemical transformations.

Mechanism of Action

The mechanism of action of 5-(trimethylsilyl)pyridin-2-amine depends on the specific reaction or application. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and enhance the solubility of the compound in organic solvents. The amine group can act as a nucleophile, participating in various chemical reactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyridine ring significantly alters molecular properties:

Compound Name Substituent(s) Molecular Weight Key Properties Biological Activity
5-(Trimethylsilyl)pyridin-2-amine -Si(CH₃)₃ at C5 ~179.3 (inferred) High lipophilicity; steric bulk Not explicitly reported
5-Ethynylpyridin-2-amine -C≡CH at C5 118.14 Planar structure; reactive terminal alkyne Intermediate for click chemistry
5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine -F at C5; N-linked pyridinyl - Enhanced electronegativity Antiviral, anticancer
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine -Cl at C5; -C≡C-Si(CH₃)₃ at C3 224.76 Dual halogen-silyl effects Hazardous (H302, H318)
5-(4-Methylpiperazin-1-yl)pyridin-2-amine Piperazinyl at C5 ~207.3 (inferred) Improved solubility via basic nitrogen Kinase inhibitor intermediate

Key Observations :

  • Trimethylsilyl vs.
  • Halogen vs. Silyl : Chlorine at C5 (as in 5-chloro derivatives) enhances electrophilicity, whereas the silyl group acts as a stabilizing moiety, influencing electronic distribution .
  • Piperazinyl Substitution : Incorporation of a piperazine ring improves solubility and bioavailability, contrasting with the hydrophobic silyl group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(trimethylsilyl)pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Palladium-Catalyzed Coupling : A common approach involves coupling 5-halopyridin-2-amine (e.g., 5-iodo or 5-bromo derivatives) with trimethylsilylacetylene under inert conditions. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts are used with triethylamine as a base (60–80°C, 12–24 hours) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. TLC (Rf ~0.3 in 1:1 hexane/EtOAc) monitors progress .
    • Key Parameters :
ParameterOptimal Range
Temperature60–80°C
Reaction Time12–24 h
Catalyst Loading5–10 mol% Pd

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 0.3–0.4 ppm (Si(CH₃)₃), δ 6.8–7.2 ppm (pyridine protons), and δ 4.5–5.0 ppm (NH₂, broad singlet) confirm structure .
  • ¹³C NMR : Signals at δ 0–5 ppm (Si(CH₃)₃) and 110–150 ppm (pyridine carbons) .
    • Mass Spectrometry : LCMS-ESI ([M+H]⁺ = 209.1) validates molecular weight .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) between studies be resolved?

  • Root Cause Analysis :

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts NH₂ protons by ~0.5 ppm .
  • Impurity Interference : Trace solvents (e.g., EtOAc) may obscure signals. Re-run NMR after rigorous drying .
    • Mitigation : Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. What strategies improve the regioselectivity of substitution reactions at the pyridine ring?

  • Directing Groups : The NH₂ group at position 2 directs electrophilic substitution to position 5. For example, halogenation (Br₂/FeCl₃) occurs at position 5 .
  • Steric Effects : The bulky trimethylsilyl group at position 5 hinders reactions at adjacent positions (e.g., position 4 or 6) .
  • Table: Reactivity Trends

PositionReactivity (Electrophilic)Rationale
2LowNH₂ acts as a meta-director
5HighProximity to NH₂ and steric shielding

Q. How does the trimethylsilyl group influence biological activity in receptor-binding assays?

  • Lipophilicity Enhancement : The Si(CH₃)₃ group increases logP by ~1.5 units, improving membrane permeability .
  • Steric Hindrance : Bulkiness disrupts non-specific binding, enhancing selectivity for targets like kinase domains .
  • Case Study : In TrkA kinase inhibition assays, derivatives with trimethylsilyl groups showed 10-fold higher IC₅₀ values compared to non-silylated analogs .

Methodological Challenges and Solutions

Q. Why do coupling reactions with trimethylsilylacetylene exhibit variable yields (40–85%)?

  • Catalyst Deactivation : Pd catalysts degrade in the presence of moisture. Use rigorous drying (molecular sieves, argon atmosphere) .
  • Side Reactions : Homocoupling of acetylene forms diynes. Reduce by limiting reaction time and using excess pyridine substrate .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) model electron density maps, identifying reactive sites (e.g., C5 for electrophiles) .
  • QSAR Models : MOE software correlates substituent effects (e.g., Hammett σ values) with reaction rates .

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